molecular formula C17H11F3N2O2 B297295 3-Phenyl-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione

3-Phenyl-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione

Cat. No.: B297295
M. Wt: 332.28 g/mol
InChI Key: WISILVUZPRUYIF-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione, also known as TFBDI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

3-Phenyl-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione exerts its biological effects by binding to specific targets, such as proteins or DNA, and altering their function. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the formation of covalent bonds with its targets, leading to changes in protein conformation or DNA structure.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the target it binds to. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) by targeting specific proteins involved in cell survival pathways. In neurons, this compound has been shown to modulate the activity of ion channels, leading to changes in synaptic transmission. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

3-Phenyl-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione has several advantages for use in lab experiments, including its high purity, stability, and solubility in common organic solvents. However, this compound also has some limitations, such as its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for research on 3-Phenyl-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione, including:
1. Development of new synthetic routes for this compound that are more efficient and cost-effective.
2. Investigation of the potential of this compound as a tool for studying protein-protein interactions in living cells.
3. Exploration of the use of this compound in the development of novel materials for organic electronics and photonics.
4. Investigation of the potential of this compound as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields, including materials science, organic electronics, and biomedical research. Its unique structure and mechanism of action make it a valuable tool for studying biological systems and developing new materials and therapies. Further research is needed to fully explore the potential of this compound and its derivatives in these areas.

Synthesis Methods

3-Phenyl-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione can be synthesized through a three-step process that involves the reaction of 2,4-thiazolidinedione with 4-(trifluoromethyl)benzaldehyde, followed by the addition of aniline and then phenylboronic acid. This synthetic route has been optimized to yield high-quality this compound with a purity of over 95%.

Scientific Research Applications

3-Phenyl-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione has been extensively studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research. In materials science, this compound has been used as a building block for the synthesis of novel polymers with unique electronic properties. In organic electronics, this compound has been incorporated into organic light-emitting diodes (OLEDs) to improve their efficiency and stability. In biomedical research, this compound has been investigated for its potential as an anti-cancer agent and as a tool for studying protein-protein interactions.

Properties

Molecular Formula

C17H11F3N2O2

Molecular Weight

332.28 g/mol

IUPAC Name

(5E)-3-phenyl-5-[[4-(trifluoromethyl)phenyl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C17H11F3N2O2/c18-17(19,20)12-8-6-11(7-9-12)10-14-15(23)22(16(24)21-14)13-4-2-1-3-5-13/h1-10H,(H,21,24)/b14-10+

InChI Key

WISILVUZPRUYIF-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)C(F)(F)F)/NC2=O

SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(F)(F)F)NC2=O

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(F)(F)F)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.